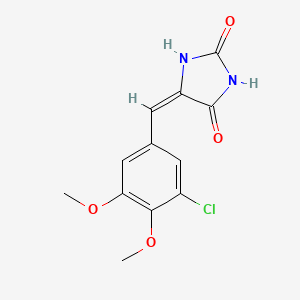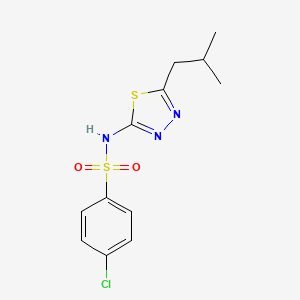![molecular formula C18H17F3N2O3 B5516598 N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide belongs to a class of compounds that have been studied for their antioxidant, anticancer activities, and potential as antibacterial and antifungal agents. Research has focused on understanding its synthesis, structure, and the interactions that confer its properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic phenylamino propanehydrazide derivatives, further modified to introduce various functional groups, confirming the structure via spectroscopic methods such as IR, NMR, and mass spectrometry. For example, compounds bearing similarities in structure and synthesis pathways have shown to possess significant antioxidant and anticancer activities (Tumosienė et al., 2020).
Molecular Structure Analysis
Molecular structure confirmation of related compounds utilizes a combination of spectroscopic techniques. X-ray crystallography, IR, NMR, and mass spectrometry provide detailed insights into the molecular geometry, confirming the expected structural features and shedding light on the electronic environment of the molecule, which is crucial for its biological activities (Bai et al., 2012).
Chemical Reactions and Properties
Chemical modifications, such as the introduction of hydroxy groups or iodophenylation, significantly impact the chemical properties of the molecule. These reactions often involve the use of specific reagents like phenyliodine(III) bis(trifluoroacetate) and result in changes to the chemical behavior and potential biological activity of the compound (Itoh et al., 2002).
科学的研究の応用
Antioxidant and Anticancer Activity
N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide derivatives exhibit notable antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives that showed antioxidant activity approximately 1.4 times higher than ascorbic acid. These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing higher cytotoxicity against glioblastoma cells, highlighting their potential as therapeutic agents for cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial Activity
Derivatives of this compound have been explored for their potential antibacterial and antifungal properties. Helal et al. (2013) synthesized novel derivatives that showed significant antimicrobial activity, comparable to standard agents like Ampicilline and Flucanazole, against a variety of bacterial and fungal strains. This suggests these compounds could be developed into new antimicrobial agents to combat resistant pathogens (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Analytical and Forensic Chemistry Applications
In forensic science, derivatives of this compound can be used as markers or analytical standards for identifying related compounds. Belal et al. (2008) discussed the GC-MS analysis of acylated derivatives, emphasizing their utility in distinguishing between regioisomers and aiding in the forensic analysis of substances related to controlled substances, demonstrating the compound's relevance in analytical methodologies (Belal, Awad, Deruiter, & Clark, 2008).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of this compound derivatives is crucial for their development as therapeutic agents. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for predicting human pharmacokinetics and optimizing drug design (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-26-15-10-6-5-9-13(15)22-16(24)11-14(12-7-3-2-4-8-12)23-17(25)18(19,20)21/h2-10,14H,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRFQNSLRBRZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)

